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Cyclohexanecarboxaldehyde, oxime
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Overview
Description
Cyclohexanecarbaldehydeoxime is an organic compound derived from cyclohexanecarbaldehyde. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the cyclohexane ring. This compound is of interest due to its versatile applications in organic synthesis and its potential use in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanecarbaldehydeoxime can be synthesized through the reaction of cyclohexanecarbaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction typically involves refluxing the reactants in an alcoholic solvent, resulting in the formation of the oxime .
Industrial Production Methods: In an industrial setting, the synthesis of oximes, including cyclohexanecarbaldehydeoxime, can be achieved using solvent-free grinding methods. This green chemistry approach minimizes waste and reduces the need for hazardous solvents .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanecarbaldehydeoxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to form corresponding amines.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Atmospheric oxygen and a manganese (IV) complex as a catalyst.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products:
Oxidation: Cyclohexanecarboxylic acid, cyclohexane, cyclohexanol, cyclohexanone.
Reduction: Cyclohexylamine.
Substitution: Various substituted oximes and related compounds.
Scientific Research Applications
Chemical Properties and Structure
Cyclohexanecarboxaldehyde, oxime is an aldoxime derived from cyclohexanecarboxaldehyde. Its structure features a hydroxylamine group (-NOH) attached to the carbonyl carbon, influencing its reactivity and biological interactions. The molecular formula is C7H13NO with a molecular weight of 127.18 g/mol.
Chemical Reactions
This compound participates in several chemical reactions:
- Oxidation : Converts to cyclohexanecarboxylic acid and other oxidative products.
- Reduction : The oxime group can be reduced to form corresponding amines.
- Substitution : Engages in substitution reactions leading to various derivatives.
Major Products from Reactions
Reaction Type | Major Products |
---|---|
Oxidation | Cyclohexanecarboxylic acid, cyclohexanol, cyclohexanone |
Reduction | Cyclohexylamine |
Substitution | Various substituted oximes |
Organic Synthesis
This compound serves as an intermediate in the synthesis of other organic compounds such as nitriles, amides, and azaheterocycles. Its unique structure allows it to act as a building block in organic synthesis.
Coordination Chemistry
In biological systems, it acts as a versatile ligand forming stable complexes with various metal ions. This property is utilized in catalytic processes and stabilization of reactive intermediates.
Biocatalytic Processes
The compound is studied for its interactions with aldoxime dehydratases (Oxds), which catalyze the conversion of aldoximes to nitriles. For instance, the enzyme OxdYH3-3 shows enhanced activity towards this compound with a Km value of 0.99 mM, indicating high substrate affinity.
Biocatalytic Synthesis of Nitriles
A notable study demonstrated the use of engineered aldoxime dehydratases for sustainable nitrile synthesis from aldoximes like this compound. The biocatalysts operated under mild conditions, significantly reducing environmental impact compared to traditional methods.
Pharmaceutical Applications
This compound is explored for its potential in pharmaceutical applications. Compounds derived from this oxime are integral in medications such as antihistamines and anti-diabetic drugs due to their ability to convert efficiently into nitriles.
Kinetic Parameters of Aldoxime Dehydratase Variants
The following table summarizes the kinetic parameters for different enzyme variants acting on this compound:
Enzyme Variant | Substrate | Km (mM) | kcat (min−1) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
OxdYH3-3 WT | Cyclohexanecarboxaldehyde oxime | 0.99 | 0.37 | 0.37 |
OxdYH3-3 N266S | Cyclohexanecarboxaldehyde oxime | 650 | 2 | 0.003 |
OxdYH3-3 A224T | Cyclohexanecarboxaldehyde oxime | 20 | 1.73 | 0.086 |
Mechanism of Action
The mechanism of action of cyclohexanecarbaldehydeoxime involves its ability to form stable complexes with metal ions. This property is utilized in various catalytic processes and in the stabilization of reactive intermediates. The oxime group can also participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
- Cyclohexanone oxime
- Acetaldoxime
- Benzaldoxime
Biological Activity
Cyclohexanecarboxaldehyde, oxime is a compound of significant interest in biochemical research due to its role as an intermediate in various synthetic pathways and its potential biological activities. This article provides a detailed exploration of its biological activity, including enzyme interactions, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
This compound is an aldoxime derived from cyclohexanecarboxaldehyde. Its structure can be represented as follows:
This compound features a hydroxylamine group (-NOH) attached to the carbonyl carbon of cyclohexanecarboxaldehyde, which influences its reactivity and biological interactions.
Enzymatic Interactions
This compound is primarily studied in the context of aldoxime dehydratases (Oxds), which catalyze the conversion of aldoximes to nitriles. These enzymes are crucial for biocatalytic processes that aim to produce nitriles from various substrates, including cyclohexanecarboxaldehyde oxime.
Key Findings:
- The enzyme OxdYH3-3 demonstrates enhanced activity towards cyclohexanecarboxaldehyde oxime compared to other aldoximes, with a K_m value of 0.99 mM. This indicates a relatively high affinity for the substrate, making it an efficient catalyst in the dehydration process .
- Mutant variants of OxdYH3-3 have shown improved catalytic efficiency, with some mutants exhibiting up to six times higher activity than the wild type when processing cyclohexanecarboxaldehyde oxime .
Case Studies
-
Biocatalytic Synthesis:
A study highlighted the use of engineered aldoxime dehydratases for the sustainable synthesis of nitriles from aldoximes, including cyclohexanecarboxaldehyde oxime. The research demonstrated that these biocatalysts could operate under mild conditions, reducing environmental impact compared to traditional chemical methods . -
Pharmaceutical Applications:
Cyclohexanecarboxaldehyde oxime and its derivatives are explored for their potential in pharmaceutical applications. Compounds bearing a cyano group (produced from aldoximes) are integral in various medications, such as antihistamines and anti-diabetic drugs . The ability to efficiently convert these aldoximes into nitriles positions cyclohexanecarboxaldehyde oxime as a valuable precursor in drug synthesis.
Table 1: Kinetic Parameters of OxdYH3-3 Enzyme Variants
Enzyme Variant | Substrate | K_m (mM) | k_cat (min^-1) | Catalytic Efficiency (k_cat/K_m) |
---|---|---|---|---|
OxdYH3-3 WT | Cyclohexanecarboxaldehyde oxime | 0.99 | 0.37 | 0.37 |
OxdYH3-3 N266S | Cyclohexanecarboxaldehyde oxime | 650 | 2 | 0.003 |
OxdYH3-3 A224T | Cyclohexanecarboxaldehyde oxime | 20 | 1.73 | 0.086 |
Note: Higher k_cat/K_m ratios indicate more efficient enzymes for substrate conversion.
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(NE)-N-(cyclohexylmethylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO/c9-8-6-7-4-2-1-3-5-7/h6-7,9H,1-5H2/b8-6+ |
InChI Key |
NOVKEGXMRQTKSK-SOFGYWHQSA-N |
Isomeric SMILES |
C1CCC(CC1)/C=N/O |
Canonical SMILES |
C1CCC(CC1)C=NO |
Origin of Product |
United States |
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